molecular formula C22H30N2O2S B2646626 2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 1235113-80-0

2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide

Cat. No.: B2646626
CAS No.: 1235113-80-0
M. Wt: 386.55
InChI Key: VURQZCZWXONRIQ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a piperidine ring, and a dimethylfuran moiety, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzylsulfanyl group, and the attachment of the dimethylfuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperidine ring and the benzylsulfanyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group and the piperidine ring may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with benzylsulfanyl groups, piperidine rings, or dimethylfuran moieties. Examples include:

  • 2-(benzylsulfanyl)ethylamine
  • N-(piperidin-4-yl)methylacetamide
  • 2,5-dimethylfuran derivatives

Uniqueness

What sets 2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-17-12-21(18(2)26-17)14-24-10-8-19(9-11-24)13-23-22(25)16-27-15-20-6-4-3-5-7-20/h3-7,12,19H,8-11,13-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURQZCZWXONRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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